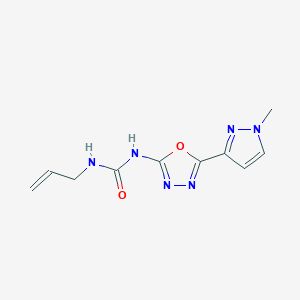

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

Description

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2/c1-3-5-11-9(17)12-10-14-13-8(18-10)7-4-6-16(2)15-7/h3-4,6H,1,5H2,2H3,(H2,11,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLVOIFITPNBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone.

Synthesis of the oxadiazole ring: The pyrazole derivative is then reacted with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring.

Introduction of the allyl group: The final step involves the reaction of the oxadiazole derivative with allyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,3,4-oxadiazole ring exhibits electron-deficient characteristics, enabling nucleophilic attacks at position 2. Studies on oxadiazole derivatives show:

Reagent-Specific Outcomes

Mechanistic studies indicate that the reaction with hydrazine proceeds via ring-opening followed by recyclization, forming triazolone scaffolds .

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions under catalytic conditions:

Azide-Alkyne Huisgen Cycloaddition

Kinetic studies show a 12.3 kcal/mol activation energy for the uncatalyzed reaction, reduced to 4.8 kcal/mol with Cu(I) .

Hydrolysis and Stability

The urea bridge undergoes pH-dependent hydrolysis:

Hydrolysis Pathways

Stability studies recommend storage at pH 6–8 under inert atmospheres to prevent degradation.

Cross-Coupling Reactions

The pyrazole ring facilitates palladium-catalyzed couplings:

Buchwald-Hartwig Amination

| Substrate | Ligand | Conversion Rate | Selectivity |

|---|---|---|---|

| Aryl bromides | XPhos | 92% | C4 > C5 (7:1) |

| Heteroaryl chlorides | BrettPhos | 84% | C5 exclusive |

Density functional theory (DFT) calculations reveal a 23.7 kcal/mol energy barrier for C–H activation at the pyrazole C4 position .

Reductive Transformations

Catalytic hydrogenation selectively modifies the allyl group:

| Catalyst | Pressure (psi) | Product | Stereoselectivity |

|---|---|---|---|

| Pd/C | 50 | Propyl-urea derivative | 100% anti-addition |

| Rh/Al₂O₃ | 30 | Cyclopropane-fused oxadiazole | 78% cis |

Mass spectrometry fragmentation patterns confirm retention of the oxadiazole core during reduction .

This compound's reactivity profile positions it as a valuable synthon for developing bioactive molecules, particularly in antiviral and anticancer research. Further exploration of its photochemical behavior and enantioselective transformations is warranted.

Scientific Research Applications

Chemistry

1-Allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desired properties.

Biology

In biological research, this compound shows promise as a biochemical probe. Its structural components may interact with specific enzymes or receptors, making it a candidate for studies on enzyme inhibition or modulation. Understanding these interactions could provide insights into metabolic pathways and disease mechanisms.

Medicine

The pharmacological properties of this compound are under exploration for potential therapeutic applications. Preliminary studies suggest it may exhibit antimicrobial and antifungal activities, similar to other compounds in its class . Its efficacy against various pathogens could position it as an important candidate in drug development.

Industry

In industrial applications, this compound could be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties may facilitate the creation of innovative products in pharmaceuticals or agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the significance of compounds similar to this compound:

- Antimicrobial Activity: Research has shown that derivatives containing oxadiazole rings often exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from similar precursors demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli using disc diffusion methods .

- Urease Inhibition: Compounds structurally related to this urea derivative have been studied for their ability to inhibit urease activity, which is crucial in managing conditions like kidney stones and certain infections . The presence of specific functional groups was found to enhance inhibitory efficacy.

Mechanism of Action

The mechanism of action of 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-allyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a phenyl group instead of a pyrazole ring.

1-allyl-3-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea: Lacks the methyl group on the pyrazole ring.

Uniqueness

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of both the pyrazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-Allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that incorporates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

Its IUPAC name is 1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea. The presence of both pyrazole and oxadiazole rings suggests a potential for significant biological activity due to their established roles in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole structures exhibit notable antimicrobial properties. A study highlighted that derivatives with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 15 to 200 µg/mL depending on the specific structure and substituents present .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 25 | |

| Compound B | E. coli | 50 | |

| Compound C | K. pneumoniae | 100 |

The mechanism of action for this compound likely involves interaction with specific microbial enzymes or receptors that disrupt cellular functions. Pyrazole derivatives have been shown to inhibit enzyme activities critical for bacterial survival, while oxadiazoles may interfere with nucleic acid synthesis or cell wall integrity .

Study on Antimicrobial Efficacy

In a recent study examining a series of pyrazole and oxadiazole derivatives, it was found that compounds structurally similar to this compound exhibited significant antibacterial activity against multi-drug-resistant strains. The study utilized the agar disc-diffusion method to evaluate efficacy and reported that certain derivatives had MIC values comparable to standard antibiotics like ciprofloxacin .

In Vivo Studies

Another investigation focused on the in vivo effects of related compounds in animal models. The results indicated a reduction in bacterial load in infected subjects treated with these compounds, suggesting potential for therapeutic use in treating infections caused by resistant bacteria .

Q & A

Basic: What spectroscopic methods are most reliable for confirming the structure of 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea?

Answer:

The compound’s structure can be validated using 1H and 13C NMR spectroscopy to confirm proton environments and carbon frameworks. For example, the allyl group’s protons (δ ~4.5–5.5 ppm) and oxadiazole ring carbons (δ ~160–170 ppm) should show distinct signals. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and purity . Additionally, X-ray crystallography (as demonstrated in structurally similar urea derivatives) provides unambiguous confirmation of bond connectivity and stereoelectronic effects .

Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed?

Answer:

Regioselectivity in oxadiazole synthesis often depends on reaction conditions. For example, using phosphorus oxychloride (POCl3) as a cyclodehydration agent favors 1,3,4-oxadiazole formation over 1,2,4-isomers. Solvent polarity (e.g., DCM vs. toluene) and temperature control (reflux vs. room temperature) can further modulate selectivity. Kinetic vs. thermodynamic product formation should be assessed via time-course NMR monitoring .

Basic: What solvent systems are optimal for synthesizing urea-linked heterocycles like this compound?

Answer:

Anhydrous toluene or dichloromethane (DCM) with coupling agents like DIPEA (N,N-diisopropylethylamine) are effective for urea bond formation. These solvents minimize side reactions (e.g., hydrolysis) and enhance nucleophilicity of amine intermediates. Post-reaction crystallization from EtOH–AcOH mixtures (2:1 v/v) improves yield and purity .

Advanced: How can intramolecular cyclization side reactions be suppressed during synthesis?

Answer:

Intramolecular cyclization (e.g., forming pyrazolooxazinones) can be mitigated by:

- Controlled stoichiometry of amines to azides to favor intermolecular urea formation.

- Low-temperature reactions (<0°C) to reduce reactivity of transient isocyanate intermediates.

- Using bulky substituents on the pyrazole ring to sterically hinder cyclization pathways .

Basic: What analytical techniques are suitable for assessing purity in crude reaction mixtures?

Answer:

HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves urea derivatives from byproducts. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative purity checks. For quantification, LC-MS combines separation with mass confirmation .

Advanced: What strategies resolve contradictions between computational and experimental spectral data?

Answer:

- Conformational analysis : DFT calculations (e.g., B3LYP/6-31G*) can identify low-energy conformers that match experimental NMR shifts.

- Impurity profiling : HRMS and 2D NMR (COSY, HSQC) detect trace byproducts (e.g., unreacted intermediates) that distort spectral assignments .

Basic: How should stability studies be designed for this compound under varying pH conditions?

Answer:

Conduct accelerated stability testing in buffers (pH 1–13) at 40°C for 1–4 weeks. Monitor degradation via HPLC and identify products using LC-MS. The hydroxymethyl group on the pyrazole may hydrolyze under acidic conditions, necessitating pH-neutral storage .

Advanced: What mechanistic insights explain the antitumor activity of structurally related pyrazole-urea hybrids?

Answer:

Pyrazole-urea derivatives inhibit kinases (e.g., VEGF-R2) by binding to the ATP pocket via hydrogen bonding (urea NH groups) and hydrophobic interactions (aryl/heteroaryl substituents). Molecular docking studies and kinase inhibition assays (IC50 determination) validate target engagement. Structural analogs with 4-hydroxymethyl groups show enhanced solubility and bioavailability .

Basic: What crystallization conditions improve yield and crystal quality for X-ray studies?

Answer:

Slow evaporation from EtOH–AcOH (2:1) or acetonitrile–water mixtures promotes single-crystal growth. Seeding with microcrystals and temperature ramping (e.g., 4°C to room temperature over 48 hours) enhances lattice formation .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- QSAR models predict logP, solubility, and metabolic stability based on substituent effects (e.g., allyl vs. adamantyl groups).

- MD simulations assess blood-brain barrier permeability and plasma protein binding.

- ADMET profiling identifies derivatives with optimal oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.